

Chemical Profile of 2'-Methoxy-5'-nitrobenzamil

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Compound Focus: 2'-Methoxy-5'-nitrobenzamil

CAS No.: 122341-74-6

Cat. No.: S587044

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First, it is helpful to understand the basic chemical properties of your target analyte, as these influence its behavior during LC-MS analysis.

Property	Description
CAS Registry Number	122341-74-6 [1] [2]
Molecular Formula	C ₁₄ H ₁₅ ClN ₈ O ₄ [1]
Molecular Weight	394.78 g/mol [1]
Chemical Class	Amiloride analog [2]
IUPAC Name	3,5-Diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide [1]
SMILES	<chem>C1=C(N+=O)C=CC(=C1CN=C(NC(=O)C2=C(N=C(N)C(=N2)Cl)N)N)OC</chem> [1]

Proposed LC-MS/MS Analytical Protocol

This protocol is adapted from general principles and specific methods used for structurally complex or amine-containing pharmaceuticals [3] [4]. You should treat it as a starting point for method development and optimization.

1. Instrumentation and Software

- **LC System:** Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) system.
- **Mass Spectrometer:** Triple quadrupole (QQQ) mass spectrometer with electrospray ionization (ESI).
- **Data Acquisition:** Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity [3] [4].
- **Software:** Instrument-specific software for data acquisition and analysis.

2. Recommended Chromatographic Conditions The goal is to achieve good separation and peak shape for the analyte.

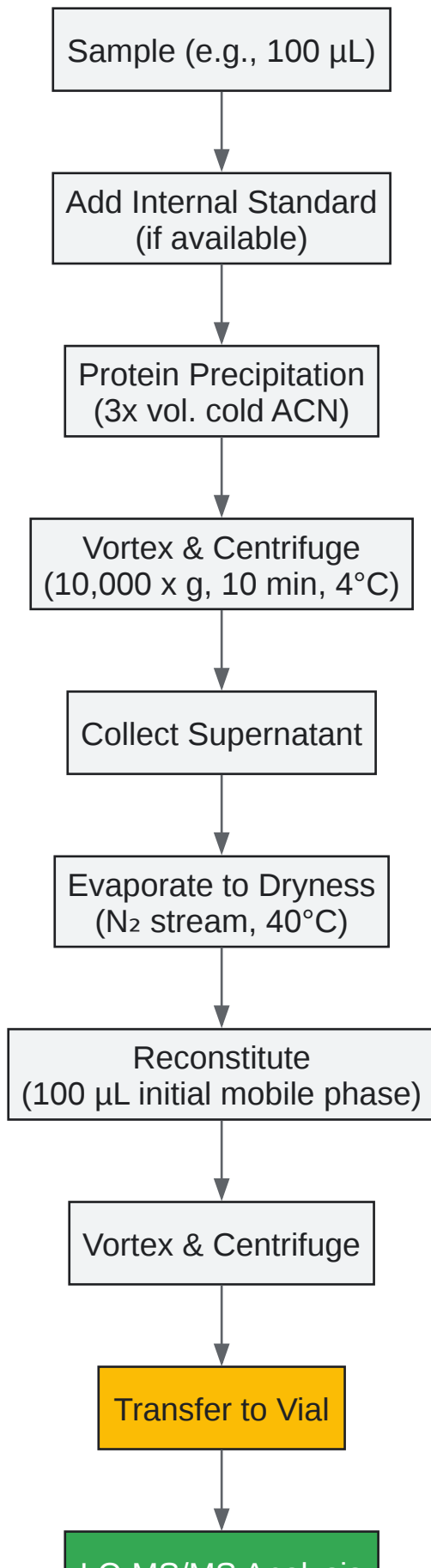
Parameter	Recommended Condition
Analytical Column	Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 μ m) or equivalent C18 column [3].
Mobile Phase A	0.1% (v/v) Formic acid in water [3].
Mobile Phase B	Methanol or Acetonitrile [3].
Gradient Elution	Optimize from 5% B to 95% B over 10-15 minutes [3].
Column Temperature	40 °C
Flow Rate	0.3 - 0.4 mL/min
Injection Volume	5 - 10 μ L

3. Proposed Mass Spectrometric Conditions Optimal MS parameters must be determined experimentally via direct infusion of a standard.

Parameter	Setting / Optimization Goal
Ionization Mode	Positive ESI (+ESI) [5] [6].
Source Temperature	e.g., 150 °C [4]
Desolvation Temperature	e.g., 500 °C [4]
Capillary Voltage	Optimize (e.g., 3.0 kV)
Desolvation Gas Flow	Optimize (e.g., 1000 L/hr)

| **MRM Transitions** | **Precursor Ion** > **Product Ion** (Collision Energy) • *Quantifier*: [M+H]⁺ (m/z 395.1) > Most abundant fragment • *Qualifier*: [M+H]⁺ (m/z 395.1) > Second most abundant fragment |

4. Sample Preparation Workflow A generic sample preparation procedure is outlined below. The optimal technique depends on your sample matrix (e.g., plasma, urine, formulation).



LC-MS/MS Analysis

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Note: For complex matrices, consider using **Solid Phase Extraction (SPE)** with a cartridge like a Carbon A SPE column for better clean-up and sensitivity [3].

Method Validation Parameters

Once a method is developed, it should be validated. The following table outlines key parameters to assess, drawing from validation guidelines cited in the search results [3] [7].

Validation Parameter	Assessment Criteria & Target
Specificity/Selectivity	No interference from blank matrix at the retention time of the analyte [3].
Linearity & Range	Minimum of 5 concentration levels. Correlation coefficient (r) ≥ 0.99 [4].
Accuracy (Recovery)	Reported as % recovery. Acceptable range typically 85-115% [3].
Precision	Intra-day & Inter-day Precision: Expressed as % RSD. Should be $\leq 15\%$ ($\leq 20\%$ at LLOQ) [3] [7].
Limit of Detection (LOD)	Signal-to-noise ratio ≥ 3 .
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10 . Accuracy and precision within $\pm 20\%$ [4].
Stability	Evaluate in matrix under various conditions (bench-top, freeze-thaw, long-term frozen) [4].

Experimental Workflow for Method Development

This diagram illustrates the logical steps to take your analysis from start to finish, incorporating validation and application.



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Critical Considerations and Troubleshooting

- **Ionization Efficiency:** The presence of multiple amine groups and a nitro-group in the structure may lead to variable protonation and adduct formation ($[M+Na]^+$, $[M+K]^+$) in the ion source. Monitor for these ions during optimization [5].
- **Mobile Phase Selection:** The nitro group is electron-withdrawing. Acidic mobile phases (with formic acid) help protonate the molecule and promote $[M+H]^+$ ion formation, which is typically more stable and sensitive in positive ion mode [3].
- **Matrix Effects:** If analyzing biological samples, matrix effects can suppress or enhance ionization. Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, perform a post-column infusion experiment to quantify and mitigate matrix effects [4].
- **Degradation Products:** Be aware of potential degradation products. Forced degradation studies (acid, base, oxidation, heat, light) can help identify these and ensure the method's stability-indicating capability [7].

I hope this structured protocol provides a solid foundation for your work. The lack of a pre-existing method for **2'-Methoxy-5'-nitrobenzamil** means that your expertise in experimental optimization will be key to its success.

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